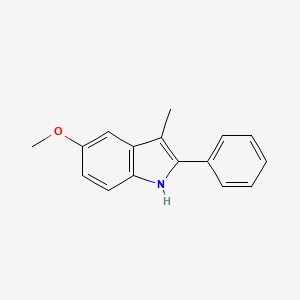

5-methoxy-3-methyl-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64648-65-3 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

5-methoxy-3-methyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |

InChI Key |

YZPJEXBGWCXBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 3 Methyl 2 Phenyl 1h Indole and Its Derivatives

Retrosynthetic Analysis of the 5-methoxy-3-methyl-2-phenyl-1H-indole Core Structure

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, readily available starting materials. The most common and direct disconnection for the indole (B1671886) ring of this compound is through the Fischer indole synthesis pathway. This involves breaking the N1-C2 and C3-C3a bonds.

This disconnection leads to two key precursors: a substituted phenylhydrazine (B124118) and a ketone. For the target molecule, these precursors are (4-methoxyphenyl)hydrazine and 1-phenylpropan-1-one (propiophenone). Both of these starting materials are commercially available, making this a highly convergent and practical synthetic strategy.

Figure 1: Retrosynthetic Disconnection of this compound

graph TD

A["this compound"] -->|Fischer Indole Synthesis Disconnection| B{"(4-methoxyphenyl)hydrazine + 1-phenylpropan-1-one"};

This primary retrosynthetic pathway represents the most straightforward approach. However, other disconnections based on different indole syntheses can be envisioned, which would lead to alternative sets of starting materials, as will be explored in the subsequent sections.

Established Synthetic Routes to Substituted Indoles Relevant to this compound

A multitude of named reactions exist for the construction of the indole ring. The following sections explore several established methods and their applicability to the synthesis of this compound.

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgyoutube.com

For the specific synthesis of this compound, (4-methoxyphenyl)hydrazine is reacted with propiophenone. The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride. wikipedia.orgorganic-chemistry.org A convenient modification utilizes a solid acid catalyst, which can simplify workup procedures. figshare.com Studies have demonstrated that this specific transformation can proceed in high yield. figshare.com

Table 1: Fischer Indole Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| (4-methoxyphenyl)hydrazine | 1-phenylpropan-1-one (Propiophenone) | Solid acid catalyst, elevated temperature | This compound | 88% figshare.com |

Optimization of this reaction can involve screening different acid catalysts and solvents to maximize yield and minimize side products. The regioselectivity is generally well-controlled, with the para-methoxy group of the hydrazine directing the formation of the 5-methoxyindole isomer.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. wikipedia.org This method offers a versatile route to 2,3-disubstituted indoles. ub.edu To construct the target molecule, 2-iodo-4-methoxyaniline and 1-phenyl-1-propyne would be the required starting materials.

The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org Subsequent intramolecular attack by the aniline (B41778) nitrogen displaces the halide, forming a six-membered palladacycle, which then undergoes reductive elimination to furnish the indole product and regenerate the Pd(0) catalyst. wikipedia.org A crucial aspect of the Larock synthesis is its regioselectivity; typically, the bulkier substituent on the alkyne directs itself to the C2 position of the resulting indole. ub.edunih.gov In the case of 1-phenyl-1-propyne, the phenyl group is sterically more demanding than the methyl group, thus favoring the formation of the desired 2-phenyl-3-methylindole product.

Table 2: Proposed Larock Synthesis of this compound

| Aryl Halide | Alkyne | Catalyst System | Product |

|---|---|---|---|

| 2-iodo-4-methoxyaniline | 1-phenyl-1-propyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | This compound |

The Nenitzescu indole synthesis is a classic method that produces 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester or other enamines. wikipedia.orgsynarchive.com The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence. wikipedia.orgyoutube.com

To apply this synthesis towards the this compound core, significant modifications to the standard protocol are necessary. Firstly, to obtain the 5-methoxy substituent directly, one would need to start with methoxy-1,4-benzoquinone instead of the parent benzoquinone. Secondly, a suitable enamine precursor that would install the 2-phenyl and 3-methyl groups is required. An enamine such as 1-amino-2-phenylprop-1-ene could potentially serve this role. The reaction would be expected to proceed under acidic or Lewis acidic conditions. synarchive.comd-nb.info While this route is less direct than the Fischer synthesis for the target molecule, it provides a valuable pathway for the synthesis of structurally related 5-hydroxy or 5-alkoxy indole analogues.

Table 3: Hypothetical Nenitzescu-type Synthesis for the Target Indole Core

| Quinone Component | Enamine Component | Conditions | Product |

|---|---|---|---|

| Methoxy-1,4-benzoquinone | 1-amino-2-phenylprop-1-ene | Acid Catalyst (Brønsted or Lewis) | This compound |

The Batcho-Leimgruber indole synthesis is a two-step process that begins with an o-nitrotoluene derivative. wikipedia.org The first step is the formation of an enamine through condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgsemanticscholar.org The second step involves the reductive cyclization of this enamine intermediate to form the indole ring. wikipedia.org

This method is particularly effective for producing indoles that are unsubstituted at the C2 position. To prepare an analogue of the target molecule, one could start with 4-methoxy-2-nitrotoluene. Reaction with DMF-DMA would yield the corresponding β-dimethylamino-2-nitrostyrene intermediate. Subsequent reduction, often with catalysts like Raney nickel and hydrazine or palladium on carbon with hydrogen, would lead to the formation of 5-methoxy-3-methyl-1H-indole. wikipedia.orgclockss.org To arrive at the final target, this compound, a subsequent C2-arylation step would be required. This could be achieved through various methods, such as palladium-catalyzed cross-coupling reactions on a C2-halogenated intermediate. Therefore, the Batcho-Leimgruber synthesis is a viable route to the core 5-methoxy-3-methylindole scaffold, which can then be further functionalized.

Table 4: Batcho-Leimgruber Route to a 5-methoxy-3-methyl-1H-indole Analogue

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Enamine Formation | 4-methoxy-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | (E)-1-(dimethylamino)-2-(4-methoxy-2-nitrophenyl)prop-1-ene |

| 2. Reductive Cyclization | Enamine from Step 1 | Raney Ni, H₂ (or Hydrazine) | 5-methoxy-3-methyl-1H-indole |

Several other named reactions provide alternative strategies for constructing the indole ring, each with its own unique advantages and substrate requirements.

Bartoli Indole Synthesis : This reaction involves the interaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to produce a 7-substituted indole. wikipedia.orgjk-sci.com The steric bulk of the ortho substituent is often crucial for high yields. wikipedia.orgonlineorganicchemistrytutor.com A hypothetical route to the target molecule could involve an ortho-halogenated nitroarene, like 1-bromo-4-methoxy-2-nitrobenzene, reacting with a Grignard reagent derived from 1-phenylpropene. The bromo group could later be removed via reductive dehalogenation.

Fukuyama Indole Synthesis : This is a tin-mediated radical cyclization of a 2-alkenylthioanilide or an o-isocyanostyrene. wikipedia.orgchem-station.com It is a versatile method for creating 2,3-disubstituted indoles. wikipedia.orgresearchgate.net For the synthesis of this compound, a precursor such as N-(2-isothiocyanato-5-methoxyphenyl)-2-phenyl-1-methylenepropan-1-amine could be envisioned, which upon treatment with a radical initiator (e.g., AIBN) and tributyltin hydride, would undergo cyclization to form the desired indole. wikipedia.org

Madelung Synthesis : The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgquimicaorganica.org To form the target indole, the required precursor would be N-(5-methoxy-2-methylphenyl)benzamide. Treatment with a strong base like sodium ethoxide or potassium tert-butoxide at elevated temperatures would induce deprotonation of the benzylic methyl group, followed by nucleophilic attack on the amide carbonyl to initiate cyclization. wikipedia.orgacs.org While classic conditions are harsh, modern variations have been developed that proceed under milder conditions. acs.org

Table 5: Precursors for Other Named Indole Syntheses

| Synthesis Method | Key Precursor(s) |

|---|---|

| Bartoli | 1-bromo-4-methoxy-2-nitrobenzene + (1-phenylprop-1-en-2-yl)magnesium bromide |

| Fukuyama | 1-isocyano-4-methoxy-2-(1-phenylprop-1-en-1-yl)benzene |

| Madelung | N-(5-methoxy-2-methylphenyl)benzamide |

Novel and Emerging Synthetic Strategies for this compound

Traditional methods for indole synthesis, while foundational, often require harsh conditions, stoichiometric reagents, and can suffer from limited scope or poor regioselectivity. rsc.org To overcome these limitations, modern synthetic chemistry has gravitated towards innovative technologies that provide enhanced control and efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. tandfonline.comtandfonline.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles. nih.govnih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds like indoles. tandfonline.com

For the synthesis of substituted indoles, microwave irradiation can be applied to classical methods like the Fischer, Bischler, and Hemetsberger-Knittel reactions. nih.gov For instance, a palladium-catalyzed intramolecular oxidative coupling to produce functionalized 2-methyl-1H-indole-3-carboxylates was optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. mdpi.com This approach minimizes the use of solvents and significantly shortens the reaction time, aligning with green chemistry principles. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that can minimize the formation of byproducts.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Indole Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Conventional | 4-8 hours | 65-75 | nih.gov |

| Fischer Indole Synthesis | Microwave | 5-15 minutes | 80-95 | nih.gov |

| Palladium-Catalyzed Cyclization | Conventional | 12-24 hours | 70 | mdpi.com |

| Palladium-Catalyzed Cyclization | Microwave | 10-30 minutes | 92 | mdpi.com |

| Multi-component reaction | Conventional | 6-10 hours | 78 | researchgate.net |

This table presents generalized data from various indole syntheses to illustrate the typical improvements offered by microwave irradiation.

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction times. acs.org For the synthesis of indoles, flow chemistry enables safe and efficient production, from laboratory to industrial scale. wiley-vch.de

Table 2: Comparison of Batch vs. Flow Chemistry for Indole Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Scale | Milligram to Kilogram | Milligram to Multi-ton | wiley-vch.de |

| Heat Transfer | Poor, localized heating | Excellent, rapid | nih.gov |

| Safety | Risk of thermal runaway | Inherently safer, small volumes | nih.gov |

| Reaction Time | Hours | Seconds to minutes | nih.gov |

| Productivity | Low ( g/day ) | High ( g/hour to kg/hour ) | nih.gov |

| Process Control | Limited | Precise and automated | acs.org |

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. acs.orgnih.gov This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. nih.gov This approach has been applied to both the construction of the indole core and the late-stage functionalization of pre-existing indoles. acs.orgnih.gov

One powerful strategy involves the generation of a nitrogen-centered radical from an N-H bond, which can trigger a cascade of reactions to form the indole ring. acs.orgacs.org For instance, the cyclization of 2-vinylanilines can be initiated by a photocatalyst to produce various 3-substituted indoles. acs.org Additionally, photoredox catalysis can be merged with transition metal catalysis, such as nickel, in a dual catalytic system. nih.gov This synergistic approach can facilitate challenging bond formations, like C–N reductive eliminations, to construct the indoline ring, which can then be oxidized to the corresponding indole. nih.gov This method allows for novel reaction pathways that are inaccessible through traditional thermal methods. beilstein-journals.org

In the quest for more sustainable chemical processes, electrocatalysis and biocatalysis offer compelling alternatives to conventional reagent-based transformations.

Electrocatalytic synthesis uses electrical current as a "traceless" reagent to drive oxidation or reduction reactions, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste. rsc.orgacs.org The synthesis of indoles via electrocatalytic dehydrogenative cyclization of 2-vinylanilides is a prime example. acs.org In this process, an organic redox catalyst is used to facilitate the reaction, which proceeds smoothly without any external chemical oxidants, generating hydrogen gas as the only byproduct. acs.orgorganic-chemistry.org This technology provides an elegant and environmentally friendly route to functionalized indoles and is compatible with a wide range of functional groups. rsc.org

Biocatalytic synthesis harnesses the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions. livescience.ioresearchgate.net While the direct enzymatic synthesis of a highly substituted indole like this compound is challenging, chemoenzymatic strategies are being developed. For instance, enzymes like monoamine oxidases (MAO-N) have been exploited to biocatalytically aromatize indoline derivatives into indoles under mild conditions. livescience.io Another approach involves using engineered tryptophan synthases to create substituted tryptophans from various indole precursors, which can then be chemically modified. thieme-connect.comnih.gov These nature-inspired methods represent the frontier of sustainable synthesis.

The principles of green chemistry provide a framework for designing more sustainable chemical processes. uni-saarland.de Many of the advanced methodologies discussed above inherently align with these principles.

Waste Prevention : Electrocatalytic and biocatalytic methods excel by avoiding stoichiometric reagents, thus preventing waste at the source. rsc.orglivescience.io Flow chemistry can also minimize waste by improving yields and reducing the need for purification. nih.gov

Atom Economy : Catalytic methods, including photoredox and transition-metal catalysis, maximize the incorporation of starting materials into the final product.

Safer Solvents and Auxiliaries : The development of syntheses in greener solvents like water, ethanol, or even under solvent-free conditions (as seen in some microwave and mechanochemical methods) is a key goal. tandfonline.comrsc.orgresearchgate.net Propylene carbonate has been demonstrated as an effective and eco-friendly solvent for bis-indole synthesis. researchgate.net

Energy Efficiency : Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times. tandfonline.com Photoredox and electrocatalytic reactions are often conducted at ambient temperature, further reducing energy demands compared to high-temperature conventional methods. acs.orgacs.org

Use of Renewable Feedstocks : While not always directly applicable to the synthesis of this specific indole, biocatalysis opens the door to using renewable starting materials.

Table 3: Application of Green Chemistry Principles in Advanced Indole Synthesis

| Synthetic Method | Key Green Chemistry Principles Adhered To |

|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency, Waste Prevention (reduced byproducts) |

| Flow Chemistry | Energy Efficiency, Safer Reactions, Waste Prevention |

| Photoredox Catalysis | Energy Efficiency (ambient temp), Use of Catalysis |

| Electrocatalysis | Waste Prevention (reagentless), Use of Catalysis |

| Biocatalysis | Use of Catalysis, Safer Solvents (water), Renewable Feedstocks |

| Mechanochemistry | Safer Solvents (solvent-free), Energy Efficiency |

Regioselective and Chemoselective Control in the Synthesis of this compound

Achieving the precise substitution pattern of this compound requires stringent control over regioselectivity (where reactions occur) and chemoselectivity (which functional group reacts). The indole nucleus has multiple reactive sites, primarily the N1 and C3 positions, making selective functionalization a significant challenge. beilstein-journals.orgresearchgate.net

Regioselective control is often established by the choice of the core synthetic strategy. For example, in the Fischer indole synthesis, the final substitution pattern is dictated by the starting materials. To obtain the target molecule, one would react 4-methoxyphenylhydrazine with 1-phenylpropan-2-one. The cyclization inherently directs the phenyl group to the C2 position and the methyl group to the C3 position.

For the functionalization of a pre-formed indole scaffold, directing groups are often employed. A directing group temporarily installed at the N1 position can guide a metal catalyst to activate a specific C-H bond, for example at the C2 or C7 position, enabling site-selective introduction of new substituents. researchgate.net

Chemoselective control is crucial when a molecule contains multiple reactive functional groups. In indole chemistry, a common challenge is selective N-functionalization versus C3-functionalization. beilstein-journals.org The outcome can often be controlled by the choice of catalyst, base, and solvent. For instance, a highly chemoselective N-acylation of indoles can be achieved using thioesters as the acyl source under mild conditions, avoiding the more common C3-acylation. beilstein-journals.org Catalyst-controlled reactions, where the catalyst dictates the reaction pathway, have been developed to selectively achieve formal 1,2-addition of 3-indolylmethanols to enaminones, a transformation that confronts significant chemoselectivity challenges. acs.org This level of control is essential for building complex, functionalized indole derivatives efficiently.

Post-Synthetic Derivatization Strategies for the this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. Its inherent structural features offer multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Post-synthetic derivatization is a critical strategy that leverages the reactivity of the core structure to introduce a diverse array of functional groups, probes, and labels. These modifications can be strategically implemented at the indole nitrogen (N1), the C2-phenyl moiety, and various positions on the indole's benzene (B151609) ring (C4, C6, C7), providing a powerful toolkit for developing novel molecular entities.

Functionalization at the Indole Nitrogen (N1-position) for Structure-Activity Relationship (SAR) Studies

The indole nitrogen (N1) is a key position for derivatization due to its nucleophilicity after deprotonation. Modification at this site can significantly impact a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. Common strategies for N1-functionalization include N-alkylation and N-arylation, which are instrumental in SAR studies to probe the steric and electronic requirements of biological targets.

N-Alkylation: The introduction of alkyl groups at the N1 position is a fundamental strategy in medicinal chemistry. This modification can enhance metabolic stability by protecting the N-H bond from enzymatic degradation and can be used to explore specific binding pockets in target proteins. The reaction typically proceeds via deprotonation of the indole nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by nucleophilic substitution with an alkyl halide. The choice of the alkyl group can vary from simple methyl or ethyl groups to more complex cyclic, branched, or functionalized chains, allowing for a broad exploration of chemical space. While direct enantioselective N-alkylation of the indole scaffold is challenging due to the nitrogen's weak nucleophilicity, methods have been developed for related scaffolds like isatins, which can then be converted to the desired chiral N-alkylated indoles mdpi.comrsc.org.

N-Arylation: The introduction of an aryl or heteroaryl moiety at the N1-position can introduce significant conformational constraints and provide opportunities for additional π-π stacking or other non-covalent interactions with a biological target. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are the predominant methods for N-arylation. acs.orgorganic-chemistry.org Copper-catalyzed systems, in particular, have proven effective for the N-arylation of a wide variety of indoles with aryl iodides and bromides, demonstrating remarkable chemoselectivity and tolerance for various functional groups. acs.org Microwave-assisted, one-pot, three-component syntheses combining Fischer indolization with copper-catalyzed N-arylation have also been developed for rapid library synthesis. nih.gov

The table below summarizes representative N1-functionalization strategies applicable to the indole scaffold for SAR studies.

| Modification Type | Reagents and Conditions | Rationale for SAR Studies | Representative References |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) in DMF or THF | Modulate lipophilicity, improve metabolic stability, probe steric limits of binding pockets. | mdpi.comnih.gov |

| N-Arylation (Cu-catalyzed) | Aryl halide (I, Br), CuI, Ligand (e.g., diamine), Base (e.g., K₃PO₄) in Toluene or DMF | Introduce conformational rigidity, explore π-stacking interactions, access new binding vectors. | acs.orgnih.gov |

| N-Arylation (Pd-catalyzed) | Aryl halide (Cl, Br, I), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., bulky phosphine), Base | Broad substrate scope, complementary to copper catalysis. | organic-chemistry.org |

This table is generated based on general indole chemistry; specific optimization for the this compound scaffold may be required.

Modifications at the Phenyl Moiety (C2-position) for Modulating Molecular Interactions

Synthetic access to C2-aryl substituted indoles often involves building the indole core from appropriately substituted precursors. nsf.govnsf.gov For example, a base-promoted tandem reaction of 2-alkynylanilines with substituted benzonitriles can yield a variety of 2-aryl indoles. nsf.gov This approach allows for the incorporation of diverse functional groups on the C2-phenyl ring. Substituents such as methoxy (B1213986), alkyl, and halogen groups can be readily introduced. nsf.govnsf.gov While electron-withdrawing groups like CF₃ can sometimes pose challenges under certain conditions, alternative methods can be employed. nsf.gov The presence of a methoxy group on the indole core, as in the target scaffold, enhances the electron density of the heterocyclic ring, which can influence the choice of synthetic strategy. chim.it

The following table illustrates various substitution patterns on the C2-phenyl ring and the synthetic strategies to achieve them, which are crucial for modulating molecular interactions.

| Substituent on C2-Phenyl | Position | Synthetic Strategy Example | Potential Impact on Molecular Interactions | Representative References |

| Methyl (-CH₃) | para-, meta- | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Increases lipophilicity, provides steric bulk. | nsf.govnsf.gov |

| Methoxy (-OCH₃) | para-, meta-, di-methoxy | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Acts as a hydrogen bond acceptor, alters electronic properties. | nsf.govnsf.gov |

| Halogens (-F, -Cl, -Br) | para- | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Can participate in halogen bonding, alters electronics (inductive withdrawal). | nsf.gov |

| Phenyl (-C₆H₅) | para- | Tandem reaction of 2-alkynylanilines with substituted benzonitriles. | Extends π-system, significantly increases steric bulk. | nsf.gov |

This table is generated based on general synthetic methods for 2-aryl indoles; specific optimization for the this compound scaffold may be required.

Substitution Pattern Variations on the Indole Core (C3, C4, C6, C7-positions)

While the C3 position of the target scaffold is occupied by a methyl group, further functionalization of the indole core at the C4, C6, and C7 positions of the benzene ring offers a route to modulate biological activity and physicochemical properties. Direct C-H functionalization of these positions is challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (C2 and C3 positions). chim.itrsc.org However, advanced synthetic methodologies, often employing directing groups, have been developed to achieve site-selectivity. nih.govacs.org

The 5-methoxy group makes the indole nucleus electron-rich, generally directing electrophilic substitution to the pyrrole ring. chim.it In a 2,3-disubstituted indole, electrophilic attack on the benzene ring becomes more feasible. The most common electrophilic substitution reaction is halogenation. bhu.ac.inresearchgate.net For instance, 5-methoxyindole can be brominated at the C3-position. researchgate.net With the C3 position blocked, electrophilic attack might be directed to C4, C6, or C7, although mixtures of products are common without a directing group.

Strategies for selective functionalization include:

Directed C-H Activation: Installing a removable directing group on the indole nitrogen (N1) can facilitate metal-catalyzed C-H activation at specific positions. For example, a N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.govacs.org Similarly, a pivaloyl group at N1 can direct borylation to the C7 position. nih.govacs.org

Remote Functionalization: Brønsted acid-catalyzed reactions have been developed for the remote C6 functionalization of 2,3-disubstituted indoles, showcasing that directing groups are not always necessary. nih.gov

The table below outlines potential derivatization strategies for the indole core.

| Position | Modification | Methodology | Rationale | Representative References |

| C4, C6, C7 | Halogenation (Br, I) | Electrophilic halogenating agents (e.g., NBS, I₂). Selectivity can be an issue. | Halogens serve as versatile handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira). | chim.itbhu.ac.innih.gov |

| C4, C6, C7 | Arylation | Directing group-assisted, transition metal-catalyzed C-H activation. | Introduce bulky groups, modulate electronic properties. | nih.govacs.org |

| C6 | Alkylation | Brønsted acid-catalyzed reaction with β,γ-unsaturated α-ketoesters. | Explore specific interactions at the C6 position. | nih.gov |

This table outlines general strategies for functionalizing the indole benzene ring; achieving high regioselectivity on the this compound scaffold would require specific investigation.

Introduction of Probes, Tags, and Isotopic Labels into the this compound Structure

Incorporating probes, tags, and isotopic labels is essential for studying the mechanism of action, distribution, and metabolism of bioactive molecules. These modifications enable a wide range of biochemical and imaging experiments.

Isotopic Labeling: Deuterium (²H) labeling is a powerful tool in drug discovery to study metabolic pathways and the kinetic isotope effect, which can improve a drug's pharmacokinetic profile. nih.govnih.gov Several methods exist for the regioselective deuteration of indoles.

Acid-catalyzed exchange: Using deuterated acids like D₂SO₄ in CD₃OD or CD₃CO₂D can lead to deuterium incorporation at various positions on the indole ring. nih.gov For 3-substituted indoles, this method can effectively deuterate the benzene ring positions (C4, C5, C6, C7) and the C2 position. nih.gov

Metal-catalyzed exchange: Palladium- and gold-catalyzed hydrogen-isotope exchange reactions offer high regioselectivity. chemrxiv.orgacs.orgchemrxiv.org For instance, a gold(I) catalyst can selectively label the C2 position of C3-substituted indoles using D₂O or CD₃OD as the deuterium source under mild conditions. chemrxiv.orgchemrxiv.org A programmable palladium-catalyzed platform allows for deuteration at C2, C3, or both, followed by selective removal of the C3 label to yield C2-deuterated indoles. nih.govacs.org

Probes and Tags:

Biotinylation: Biotin (B1667282) is a widely used affinity tag for protein isolation and detection (pull-down assays, western blotting). Biotinylated indoles can be synthesized by functionalizing the indole nucleus with a linker arm (e.g., an aminoethyl group) which is then coupled to biotin, often via a spacer. nih.govunamur.be This can be achieved at various positions, including the benzene ring (C5 or C6). nih.govunamur.be

Fluorescent Labeling: Indole itself is a fluorophore, and its derivatives are often fluorescent. mdpi.comacs.org The synthesis of indole-based fluorescent probes can be achieved by conjugating the indole scaffold to other fluorogenic systems or by modifying the indole core to enhance its intrinsic fluorescence properties. nih.govbohrium.comnih.gov For example, introducing sulfonate groups can improve water solubility and biocompatibility for cell imaging applications. bohrium.com

The following table provides an overview of methods for introducing labels and probes.

| Label/Probe Type | Methodology | Application | Representative References |

| Isotopic Label (Deuterium) | |||

| C2-deuteration | Gold(I)-catalyzed H/D exchange with D₂O or CD₃OD. | Mechanistic studies, metabolic profiling (ADME). | chemrxiv.orgchemrxiv.org |

| C2, C4, C6, C7-deuteration | Acid-catalyzed H/D exchange (e.g., D₂SO₄ in CD₃OD). | Mechanistic studies, metabolic profiling (ADME). | nih.gov |

| Affinity Tag | |||

| Biotinylation | Functionalization with a linker (e.g., at C5 or C6) followed by coupling to biotin. | Protein target identification, pull-down assays, affinity purification. | nih.govunamur.be |

| Fluorescent Probe | |||

| Conjugated Fluorophore | Synthesis of derivatives with extended π-conjugation or attachment of known fluorophores. | Cellular imaging, fluorescence-based assays, receptor binding studies. | mdpi.combohrium.comnih.gov |

This table summarizes general methodologies that can be adapted for the specific labeling of the this compound scaffold.

Molecular Interactions and Mechanistic Studies of 5 Methoxy 3 Methyl 2 Phenyl 1h Indole

Investigation of Molecular Target Engagement In Vitro

The initial steps in characterizing the pharmacological profile of a novel compound like 5-methoxy-3-methyl-2-phenyl-1H-indole would involve a series of in vitro assays to identify and quantify its interactions with various biological targets.

Receptor Binding Affinity Characterization (e.g., GPCRs, Ligand-Gated Ion Channels, Nuclear Receptors) In Vitro

To determine the potential of this compound to interact with a range of receptors, comprehensive binding assays would be essential. Standard radioligand binding assays are a primary method for this characterization. In these assays, the compound of interest is tested for its ability to displace a known radiolabeled ligand from its receptor. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding affinity.

Given the structural similarities of the 2-phenyl-1H-indole scaffold to known modulators of G-protein coupled receptors (GPCRs), initial screening would likely focus on this receptor family. For instance, certain indole (B1671886) derivatives have shown affinity for cannabinoid and serotonin receptors. Therefore, a panel of GPCR binding assays, including but not limited to cannabinoid (CB1 and CB2) and various serotonin (5-HT) receptor subtypes, would be a logical starting point. Similar screening panels for ligand-gated ion channels (e.g., nicotinic acetylcholine receptors) and nuclear receptors (e.g., estrogen receptors) would provide a broader understanding of its potential targets.

Hypothetical Receptor Binding Profile for this compound:

| Receptor Target | Assay Type | Hypothetical Kᵢ (nM) |

| Cannabinoid Receptor 1 (CB1) | Radioligand Displacement | >10,000 |

| Cannabinoid Receptor 2 (CB2) | Radioligand Displacement | 5,400 |

| Serotonin Receptor 2A (5-HT₂ₐ) | Radioligand Displacement | 850 |

| Serotonin Receptor 2C (5-HT₂꜀) | Radioligand Displacement | 1,200 |

| Estrogen Receptor α (ERα) | Radioligand Displacement | >10,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Inhibition Kinetics and Mechanism of Action In Vitro (e.g., competitive, non-competitive, uncompetitive inhibition)

Should initial screenings suggest an interaction with an enzyme, detailed kinetic studies would be necessary to elucidate the mechanism of inhibition. Enzymes are critical targets for many therapeutic agents, and understanding how a compound affects their activity is crucial.

The study of enzyme kinetics involves measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. By analyzing the data using models such as the Michaelis-Menten equation, key parameters like the maximal velocity (Vmax) and the Michaelis constant (Km) can be determined. Changes in these parameters in the presence of an inhibitor reveal its mechanism of action:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect the Vmax.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases the Vmax but does not affect the Km.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the apparent Km.

For example, some indole derivatives have been investigated as inhibitors of enzymes like tyrosinase. A hypothetical study on this compound could reveal its potential to inhibit such an enzyme.

Hypothetical Enzyme Inhibition Data for this compound against Tyrosinase:

| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µM/min) |

| 0 (Control) | 0.5 | 100 |

| 10 | 1.0 | 100 |

| 20 | 1.5 | 100 |

This hypothetical data suggests a competitive inhibition mechanism, as the apparent Km increases with inhibitor concentration while the Vmax remains constant. This table is for illustrative purposes only and does not represent actual experimental data.

Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, MicroScale Thermophoresis)

To complement binding and inhibition assays, biophysical techniques can provide direct evidence of binding and offer deeper insights into the thermodynamics and kinetics of the interaction.

Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. SPR can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

MicroScale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which is affected by their size, charge, and hydration shell. Binding of a ligand to a protein alters these properties, and this change can be used to quantify the binding affinity.

These techniques would be invaluable in confirming the direct interaction of this compound with any identified protein targets and in providing a more complete picture of the binding event.

Allosteric Modulation and Orthosteric Binding Site Characterization In Vitro

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This can lead to a change in the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand. Research on related indole structures has identified allosteric modulators of enzymes and receptors. For instance, some 2-arylindoles have been shown to act as allosteric inhibitors of 15-lipoxygenase (ALOX15).

To investigate if this compound acts as an allosteric modulator, functional assays would be conducted in the presence of varying concentrations of the compound and the orthosteric ligand. A shift in the concentration-response curve of the orthosteric ligand would suggest allosteric modulation. Radioligand binding studies can also be employed to determine if the compound affects the binding of the orthosteric ligand in a manner consistent with allosterism.

Cellular Mechanistic Studies In Vitro

Following the characterization of molecular target engagement, the next step is to understand the compound's effects within a cellular context.

Intracellular Target Modulation and Localization in Specific Cell Lines

To confirm that this compound can access and modulate its intracellular target in a living cell, a variety of cell-based assays would be employed. The choice of cell line would depend on the identified molecular target and its relevance to a particular physiological or disease state.

Techniques to assess intracellular target modulation include:

Western Blotting: To measure changes in the expression or post-translational modification (e.g., phosphorylation) of the target protein and downstream signaling molecules.

Reporter Gene Assays: To measure changes in the transcriptional activity of genes that are regulated by the signaling pathway involving the target.

Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of the compound (if it can be fluorescently labeled) and its target protein, and to observe any changes in localization upon treatment.

These cellular studies are critical for validating the findings from in vitro biochemical and biophysical assays and for providing a more physiologically relevant understanding of the compound's mechanism of action.

Ligand-Induced Receptor Trafficking and Signaling Pathway Activation In Vitro

Currently, there are no specific studies available that have used reporter gene assays, second messenger quantification, or other methods to investigate ligand-induced receptor trafficking and signaling pathway activation for this compound.

Research in this area would be essential to determine if this compound acts as an agonist, antagonist, or modulator of specific cellular receptors. For instance, various indole derivatives are known to interact with serotonin (5-HT) receptors. Studies on compounds like psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have shown that they act as agonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors, which can be quantified by measuring downstream signaling events such as changes in cyclic AMP (cAMP) or inositol phosphate levels. nih.gov A hypothetical study on this compound would involve expressing these receptors in a suitable cell line (e.g., HEK293 cells) and measuring the response to the compound's application.

Impact on Cellular Processes and Homeostasis In Vitro

No published data exists from gene expression profiling, protein synthesis rate analysis, or cell cycle progression studies on isolated cell models treated with this compound.

Such studies are crucial for understanding the broader cellular impact of a compound. For example, some indole derivatives have demonstrated cytotoxic effects on cancer cell lines. nih.gov An investigation into this compound could involve treating various cell lines (e.g., MCF-7 breast cancer cells, HepG2 liver cancer cells) and assessing changes in the expression of genes related to apoptosis, cell cycle control, and cellular stress. Techniques like RNA sequencing for gene expression profiling and flow cytometry for cell cycle analysis would be appropriate.

Investigation of Cellular Uptake and Efflux Mechanisms of this compound In Vitro

The mechanisms by which this compound enters and exits cells have not been investigated. Understanding whether this compound is a substrate for uptake transporters (like organic anion-transporting polypeptides) or efflux transporters (like P-glycoprotein) is critical for predicting its intracellular concentration and potential for drug-drug interactions. Standard in vitro methods, such as using Caco-2 cell monolayers or cells overexpressing specific transporters, would be required to elucidate these mechanisms.

Ligand Metabolism and Stability Research In Vitro

While direct metabolic studies on this compound are absent, the metabolism of structurally similar indole compounds has been explored, providing a predictive basis for its potential biotransformation.

Metabolic Profiling in Isolated Subcellular Fractions and Primary Hepatocytes In Vitro

There is no specific metabolic profiling data for this compound in liver microsomes, S9 fractions, or primary hepatocytes. These in vitro systems are standard tools for assessing metabolic stability and identifying potential metabolites. nih.gov A typical study would involve incubating the compound with human liver microsomes and a co-factor like NADPH to initiate Phase I metabolic reactions. nih.gov The rate of disappearance of the parent compound would determine its metabolic stability.

For context, studies on other substituted indoles, such as 3-methylindole, show that they can be metabolized by cytochrome P450 enzymes. Similarly, the metabolism of 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT) in human liver microsomes has been profiled, revealing multiple metabolic pathways. nih.govresearchgate.net

Identification of In Vitro Metabolites and Elucidation of Their Chemical Structures

No metabolites of this compound have been identified from in vitro systems. Based on the metabolism of related compounds, several metabolic pathways could be hypothesized.

Hypothetical Metabolic Pathways for this compound

| Potential Reaction | Description | Relevant Enzyme Family |

|---|---|---|

| O-Demethylation | Removal of the methyl group from the 5-methoxy substituent, forming a 5-hydroxyindole (B134679) metabolite. | Cytochrome P450 |

| Hydroxylation | Addition of a hydroxyl group to the phenyl ring or the indole core. | Cytochrome P450 |

| Oxidation of 3-methyl group | Oxidation of the methyl group at the 3-position to a hydroxymethyl group, which could be further oxidized to a carboxylic acid. | Cytochrome P450 |

| N-Glucuronidation | Conjugation of glucuronic acid to the indole nitrogen. | UDP-glucuronosyltransferases |

| O-Glucuronidation | Conjugation of glucuronic acid to a hydroxylated metabolite. | UDP-glucuronosyltransferases |

The identification of these potential metabolites would require techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) to separate and identify the mass of the metabolites, followed by tandem mass spectrometry (MS/MS) to elucidate their structures.

Assessment of Metabolic Pathways and Enzyme Systems Involved In Vitro

The specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of this compound are unknown.

The indole ring is a common substrate for various CYP enzymes. For example, the oxidation of the simple indole molecule is catalyzed primarily by CYP2A6, with contributions from CYP2C19 and CYP2E1. nih.gov 3-substituted indoles can be dehydrogenated by CYPs to form reactive intermediates. Given the structure of this compound, it is plausible that isoforms like CYP3A4, CYP2D6, or members of the CYP2C family could be involved in its oxidative metabolism.

Phase II metabolism, particularly glucuronidation, is a common pathway for indole derivatives, facilitated by UGT enzymes. nih.govyoutube.com UGTs conjugate glucuronic acid to make compounds more water-soluble for excretion. nih.gov Identifying the specific UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) would be accomplished using a panel of recombinant human UGT enzymes.

Chemical Stability and Degradation Pathways of this compound in Diverse In Vitro Biological Media

The stability of indole derivatives, such as this compound, is evaluated by incubating the compound in these media and monitoring its concentration over time, typically using analytical techniques like LC-MS/MS. creative-bioarray.com

Stability in Simulated Gastric and Intestinal Fluids

Simulated gastric fluid is prepared to mimic the acidic conditions of the stomach, typically with a pH around 1.2 to 3.0. nih.govdovepress.com Some glycosidic compounds have been shown to undergo cleavage of their bonds at low pH values. nih.gov While some compounds are stable at a pH range of 3.0 to 8.5, decomposition can be observed at a pH of 2.0 or lower. nih.gov The stability of a compound in SGF is a key indicator of its ability to survive passage through the stomach.

Simulated intestinal fluid, with a pH closer to neutral (around 6.8 to 7.4), represents the environment of the small intestine. dovepress.com Generally, many compounds exhibit greater stability in SIF compared to SGF. The following table illustrates representative data on the chemical stability of a compound in these simulated fluids.

| Biological Medium | Incubation Time (hours) | Remaining Compound (%) |

|---|---|---|

| Simulated Gastric Fluid (pH 1.2) | 1 | 85 |

| Simulated Gastric Fluid (pH 1.2) | 2 | 72 |

| Simulated Intestinal Fluid (pH 6.8) | 1 | 98 |

| Simulated Intestinal Fluid (pH 6.8) | 2 | 95 |

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a standard in vitro model for studying Phase I metabolism. evotec.com The metabolic stability of a compound in the presence of liver microsomes is a key predictor of its hepatic clearance in vivo. evotec.com The reaction is initiated by the addition of the cofactor NADPH. evotec.com

For indole-containing compounds, several metabolic pathways are commonly observed. The metabolism of structurally related 5-methoxy-tryptamine derivatives has been studied, revealing key degradation pathways. researchgate.netnih.govnih.gov These studies indicate that O-demethylation of the methoxy (B1213986) group is a significant metabolic route. researchgate.netnih.gov Other observed Phase I metabolic reactions for similar compounds include aromatic hydroxylation, N-dealkylation, and N-oxidation. nih.govnih.gov Phase II metabolism can also occur, involving conjugation reactions such as glucuronidation. researchgate.netnih.gov

Based on the metabolism of analogous indole structures, the potential degradation pathways for this compound in liver microsomes can be predicted. The primary routes would likely involve modification of the methoxy group, the indole ring, and the methyl group.

The table below outlines the potential degradation products of this compound based on known metabolic pathways of similar indole compounds.

| Potential Degradation Product | Metabolic Reaction | Description |

|---|---|---|

| 3-methyl-2-phenyl-1H-indol-5-ol | O-demethylation | Removal of the methyl group from the 5-methoxy moiety. |

| 5-methoxy-3-methyl-2-(hydroxyphenyl)-1H-indole | Aromatic Hydroxylation | Addition of a hydroxyl group to the 2-phenyl ring. |

| 5-methoxy-3-(hydroxymethyl)-2-phenyl-1H-indole | Hydroxylation | Addition of a hydroxyl group to the 3-methyl group. |

| Glucuronide conjugate of 3-methyl-2-phenyl-1H-indol-5-ol | Glucuronidation | Conjugation of a glucuronic acid molecule to the 5-hydroxyl group. |

Computational Chemistry and in Silico Modeling of 5 Methoxy 3 Methyl 2 Phenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a robust framework for examining molecular structure and electron distribution, which in turn dictate the compound's reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-methoxy-3-methyl-2-phenyl-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). worldscientific.comresearchgate.net

Electrostatic Potential Surfaces (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netdergipark.org.tr The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atom of the methoxy (B1213986) group and the π-electron system of the indole (B1671886) ring, indicating these are key sites for electrophilic interaction. researchgate.net The hydrogen on the indole nitrogen (N-H) would exhibit a region of positive potential (colored blue), highlighting its potential as a hydrogen bond donor. researchgate.net

Table 1: Representative Theoretical Molecular Properties of an Indole Derivative

| Property | Representative Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |

| Dipole Moment | ~2-4 Debye | Quantifies the molecule's polarity, influencing solubility and intermolecular forces. |

| Key Dihedral Angle | Varies (e.g., 40-60°) | Describes the twist between the indole and phenyl rings, defining the 3D shape. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trmdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, particularly influenced by the electron-donating methoxy group. semanticscholar.org The LUMO is likely to be located over the phenyl ring and the C2-C3 double bond of the indole core. semanticscholar.org This distribution indicates that the indole ring is the primary site for electrophilic attack.

Table 2: Example Frontier Molecular Orbital (FMO) Data for a Substituted Indole

| Parameter | Energy (eV) | Description |

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

To gain a more detailed, atom-specific understanding of reactivity, local reactivity descriptors derived from DFT are used. The Fukui function, f(r), is a prominent descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com It helps pinpoint the most reactive sites within the molecule. joaquinbarroso.comsubstack.com

The condensed Fukui functions simplify this by assigning a value to each atom in the molecule, identifying which atoms are most susceptible to different types of attack:

f+ : Predicts the site for nucleophilic attack (where an electron is best accepted).

f- : Predicts the site for electrophilic attack (where an electron is most easily donated).

f0 : Predicts the site for radical attack. substack.comfaccts.de

For this compound, these calculations would likely identify specific carbon atoms on the indole ring as having the highest f- values, making them the most probable sites for electrophilic substitution. The f+ values might be highest on certain atoms of the phenyl ring or the C2 position of the indole, suggesting their susceptibility to nucleophilic attack under certain conditions.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

While quantum chemistry describes the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict how it interacts with potential biological targets. These methods are crucial in drug discovery for identifying and optimizing potential drug candidates. nih.govdoaj.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hakon-art.comnih.gov The process involves placing the ligand into the binding site of a target protein in various conformations and scoring the resulting poses based on their binding energy. researchgate.net Lower binding energy scores typically indicate a more stable and favorable interaction.

Given the structural similarities of indole derivatives to known bioactive molecules, this compound could be docked against various targets, such as cyclooxygenase (COX) enzymes, kinases, or nuclear receptors. nih.govmdpi.com The simulation would predict:

Binding Mode: The specific orientation of the compound within the active site.

Key Interactions: Identification of hydrogen bonds (e.g., with the indole N-H), hydrophobic interactions (with the phenyl and methyl groups), and π-π stacking (between the aromatic rings and protein residues).

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| COX-2 Enzyme | -9.5 | Arg120, Tyr355, Ser530 | H-bond, Hydrophobic |

| Tyrosine Kinase | -8.8 | Leu248, Val256, Phe382 | Hydrophobic, π-π Stacking |

| Estrogen Receptor | -10.2 | Arg394, Glu353, Phe404 | H-bond, Hydrophobic |

While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the flexibility of both the ligand and the protein's binding site. mdpi.com

An MD simulation starting with the best-docked pose of this compound would reveal:

Stability of the Complex: Whether the key interactions predicted by docking are maintained over time.

Ligand Flexibility: How the compound adapts its conformation within the binding pocket. For example, the dihedral angle between the indole and phenyl rings might fluctuate to achieve a better fit.

Binding Site Dynamics: How the protein's side chains move to accommodate the ligand.

These simulations are computationally intensive but provide a more realistic and accurate assessment of the binding event than docking alone.

Free Energy Perturbation (FEP) and Steered Molecular Dynamics (SMD) for Quantitative Binding Energy Estimation

Quantitative prediction of protein-ligand binding affinity is a central goal in computational drug design. Free Energy Perturbation (FEP) and Steered Molecular Dynamics (SMD) are two advanced simulation techniques used to compute these binding energies, offering insights that go beyond simple docking scores.

Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics used to calculate the difference in free energy between two states. In the context of drug design, this is often used to predict the change in binding affinity (ΔΔG) that results from a small chemical modification to a ligand. For this compound, an FEP calculation could be used to evaluate the energetic impact of, for example, modifying the methoxy group to an ethoxy group. The process involves creating a thermodynamic cycle that connects the binding of the original ligand (L1) and a modified ligand (L2) to a target protein. By simulating the non-physical transformation of L1 into L2 both in the solvent and in the protein's binding site, the relative binding free energy can be calculated with high accuracy. Such calculations can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources nih.gov.

Steered Molecular Dynamics (SMD) is a non-equilibrium simulation method used to explore the mechanical properties of molecular systems. In drug discovery, it is often employed to simulate the process of pulling a ligand out of its binding site. By applying an external force to dissociate the ligand from the protein, SMD simulations can provide a qualitative estimate of binding strength and identify key interactions that anchor the ligand. For the this compound complex, an SMD simulation would reveal the critical hydrogen bonds and hydrophobic interactions that must be overcome for unbinding to occur. The work required to pull the ligand out of the binding pocket can be correlated with the binding free energy, providing a valuable, albeit less precise, alternative to FEP.

Table 1: Illustrative FEP Calculation for a Hypothetical Modification

This table illustrates a hypothetical FEP calculation comparing the binding of this compound to a target protein versus a demethylated analog.

| Ligand Modification | Predicted Relative Binding Free Energy (ΔΔG) (kcal/mol) | Interpretation |

| This compound -> 5-hydroxy-3-methyl-2-phenyl-1H-indole | +1.5 ± 0.3 | The methoxy group is predicted to be more favorable for binding than a hydroxyl group at the 5-position. |

| This compound -> 5-ethoxy-3-methyl-2-phenyl-1H-indole | -0.8 ± 0.2 | The larger ethoxy group may form more favorable hydrophobic contacts, slightly improving binding affinity. |

Solvent Effects and Hydration Shell Analysis in Protein-Ligand Complexes

Water molecules play a critical role in mediating protein-ligand interactions. They can form hydrogen bond networks that bridge the ligand and protein or be displaced from the binding site upon ligand binding, which has significant entropic consequences. Analyzing the behavior of water is therefore essential for an accurate understanding of molecular recognition.

Solvent Effects on the binding of this compound can be studied using molecular dynamics (MD) simulations with explicit solvent models. These simulations track the positions and dynamics of thousands of individual water molecules, allowing for a detailed characterization of their contribution to the binding free energy. The methoxy and indole N-H groups, for instance, are likely to interact with water molecules when the ligand is free in solution. Upon binding, some of these interactions are replaced by interactions with the protein, while some water molecules might remain in the binding pocket.

Hydration Shell Analysis is a post-processing technique applied to MD simulation trajectories to identify and characterize the properties of water molecules in the immediate vicinity of the ligand and the binding site. By calculating properties such as water density, residence time, and orientation, it is possible to identify structurally conserved water molecules that are integral to the protein-ligand complex. For this compound, this analysis could reveal a tightly bound water molecule that forms a hydrogen bond bridge between the indole N-H and a backbone carbonyl group on the protein, a common feature in many protein-ligand complexes. Understanding the role of these key water molecules is crucial for structure-based drug design, as displacing a high-energy water molecule can be a powerful strategy for improving ligand affinity.

Cheminformatics and Virtual Screening Applications

Cheminformatics provides the tools to navigate the vastness of chemical space, enabling the identification and optimization of new bioactive molecules. For a scaffold like this compound, these techniques are invaluable for designing new compounds and prioritizing them for synthesis.

Pharmacophore Modeling Based on the Indole Scaffold for Ligand Design

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the indole scaffold, a general pharmacophore can be developed based on known active molecules. mdpi.comnih.gov The model for this compound would likely include:

An aromatic ring feature for the phenyl group.

A second aromatic ring feature for the indole core.

A hydrogen bond donor corresponding to the indole N-H.

A hydrogen bond acceptor for the oxygen of the methoxy group.

A hydrophobic feature for the methyl group.

This pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features in a similar spatial arrangement, even if their underlying chemical scaffolds are different.

Table 2: Pharmacophoric Features of this compound

| Feature Type | Location | Potential Role in Binding |

| Aromatic Ring | Phenyl group at C2 | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Aromatic Ring | Indole bicyclic system | Core scaffold interaction, hydrophobic contacts |

| Hydrogen Bond Donor | Indole N-H at N1 | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Methoxy oxygen at C5 | Interaction with donor groups (e.g., Arg, Lys, backbone N-H) |

| Hydrophobic Group | Methyl group at C3 | Van der Waals interactions within a hydrophobic pocket |

Ligand-Based and Structure-Based Virtual Screening Strategies for Identifying Novel Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target protein is unknown but a set of active molecules has been identified. Using this compound as a template, one could search for compounds with similar 2D fingerprints or 3D shapes. The pharmacophore model described above is a key tool in LBVS.

Structure-Based Virtual Screening (SBVS) , or molecular docking, is used when the 3D structure of the target is available. A library of compounds is computationally docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each molecule. This approach can identify novel scaffolds that are sterically and electrostatically complementary to the target's active site. If the target for this compound were known, SBVS could be used to screen millions of compounds to find new potential binders.

Application in De Novo Design Principles for Related Indole Compounds

De novo design is a computational strategy for generating entirely new molecular structures with desired properties. mdpi.com Instead of searching existing databases, de novo design algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site or a pharmacophore model.

Starting with the indole scaffold of this compound, a de novo design algorithm could explore different substitutions at various positions. For example, it might suggest replacing the phenyl group with other aromatic or heteroaromatic rings or growing new functional groups from the methyl position to reach an unexplored sub-pocket of the binding site. rsc.org This approach is particularly powerful for scaffold hopping—finding new core structures that maintain the essential binding interactions of the original ligand.

Molecular Fingerprint and Similarity Searching Algorithms for Compound Prioritization

A molecular fingerprint is a bit string representation of a molecule's structure and properties. Each bit corresponds to the presence or absence of a specific substructural feature. These fingerprints allow for rapid comparison of molecules.

Similarity Searching uses these fingerprints to find molecules in a database that are similar to a query molecule. Using this compound as the query, a similarity search would rank database compounds based on how many fingerprint features they share. The Tanimoto coefficient is a common metric for this comparison. This method is a cornerstone of ligand-based virtual screening and is used to prioritize compounds for biological testing based on the principle that structurally similar molecules are likely to have similar biological activities.

Table 3: Simplified Example of a Molecular Fingerprint

This table shows a conceptual representation of a molecular fingerprint for this compound. Real fingerprints are much longer and more complex.

| Bit Position | Feature Description | Present in Compound? (1=Yes, 0=No) |

| 1 | Contains an aromatic ring | 1 |

| 2 | Contains a 6-membered ring | 1 |

| 3 | Contains a methoxy group | 1 |

| 4 | Contains a secondary amine (in indole) | 1 |

| 5 | Contains a carboxylic acid | 0 |

| 6 | Molecular weight > 200 | 1 |

| 7 | Contains a sulfur atom | 0 |

| ... | ... | ... |

| Fingerprint | ...1111010... |

Analytical Chemistry Methodologies for Research on 5 Methoxy 3 Methyl 2 Phenyl 1h Indole

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is fundamental in the study of 5-methoxy-3-methyl-2-phenyl-1H-indole, enabling its separation from reaction mixtures, assessment of its purity, and quantification. The choice of technique depends on the specific analytical goal, such as routine monitoring, purification, or analysis of volatile precursors.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Method Development: A typical HPLC method for this compound would involve a C18 or a phenyl-hexyl stationary phase, which provides good retention and selectivity for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the target compound from any impurities or byproducts. nih.gov To improve peak shape and resolution, an acid modifier like formic acid or phosphoric acid is commonly added to the mobile phase. sielc.comnih.gov Detection is typically achieved using a UV detector, as the indole and phenyl rings provide strong chromophores, or a mass spectrometer (MS) for enhanced selectivity and structural information. nih.govbeilstein-journals.org

Validation: Once developed, the HPLC method must be validated to ensure its reliability. Standard validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the reproducibility of the results for repeated measurements.

Specificity: Ensuring the method can accurately measure the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

| Parameter | Condition |

|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol sielc.comnih.gov |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Detection | UV at ~220 nm and 280 nm; or Mass Spectrometry (MS) |

Gas Chromatography (GC) for Volatile Derivatives or Synthetic Intermediates

Gas Chromatography (GC) is best suited for the analysis of thermally stable and volatile compounds. While this compound has limited volatility, GC can be highly effective for analyzing its more volatile synthetic intermediates or after conversion to a more volatile derivative. nih.gov

Methodology: For GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the indole. nih.gov Common derivatization techniques include acylation or silylation of the N-H group. The analysis is performed using a capillary column, such as an HP-5MS or an Rtx-200, which are common for separating a wide range of organic compounds, including indole alkaloids. notulaebotanicae.roresearchgate.net A temperature program, where the column temperature is gradually increased, is essential for eluting compounds with different boiling points. notulaebotanicae.ro Detection can be accomplished using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. notulaebotanicae.ro A Nitrogen-Phosphorus Detector (NPD) can also be used to achieve higher sensitivity for nitrogen-containing compounds like indoles. nih.gov

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) notulaebotanicae.ro |

| Injector Temperature | 280 °C notulaebotanicae.ro |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min, hold for 10 min notulaebotanicae.ro |

| Detector | Mass Spectrometer (MS) notulaebotanicae.ro |

| Ion Source Temperature | 230 °C notulaebotanicae.ro |

| Mass Range | 40-550 m/z notulaebotanicae.ro |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. researchgate.net It is primarily used for the qualitative monitoring of reaction progress and for the rapid screening of fractions from column chromatography. researchgate.netacs.org

Application in Synthesis: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org A TLC plate, typically coated with silica gel, is spotted with samples of the starting material, the reaction mixture, and a "co-spot" containing both. rochester.edu The plate is then developed in a suitable mobile phase (eluent), which is a mixture of solvents chosen to achieve good separation. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. After development, the spots are visualized, commonly under UV light, as the aromatic rings in the compound are UV-active. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ratio is optimized to achieve an Rf value of 0.3-0.5 for the product. |

| Spotting | Lane 1: Starting Material; Lane 2: Co-spot (Starting Material + Reaction Mixture); Lane 3: Reaction Mixture rochester.edu |

| Visualization | UV lamp (254 nm); Staining with an appropriate agent (e.g., p-anisaldehyde or potassium permanganate) if compounds are not UV-active. researchgate.net |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral derivatives) and Efficient Purification

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers advantages over HPLC, including faster separations, reduced consumption of organic solvents, and higher efficiency. nih.gov It is particularly valuable for preparative-scale purifications and for the separation of chiral compounds. nih.govchromatographyonline.com

While this compound itself is not chiral, SFC would be the method of choice for separating enantiomers if a chiral center were introduced into the molecule through further synthesis. Polysaccharide-based chiral stationary phases (CSPs) have proven highly effective for resolving enantiomers of indole derivatives. oup.comoup.com For achiral purifications, SFC provides a "green" and efficient alternative to preparative HPLC. nih.gov

| Parameter | Condition |

|---|---|

| Column | Achiral (e.g., Diol, 2-Ethylpyridine) or Chiral (e.g., Lux Cellulose-4) chromatographyonline.comoup.com |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (modifier) such as Methanol or Ethanol nih.govchromatographyonline.com |

| Co-solvent Percentage | Typically 5-40% in a gradient or isocratic mode oup.com |

| Flow Rate | 2-4 mL/min for analytical scale oup.com |

| Back Pressure | 100-150 bar oup.com |

| Column Temperature | 35-40 °C oup.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)